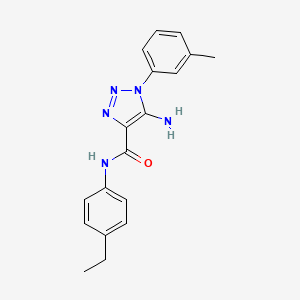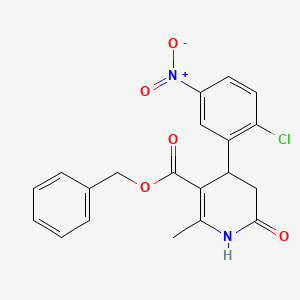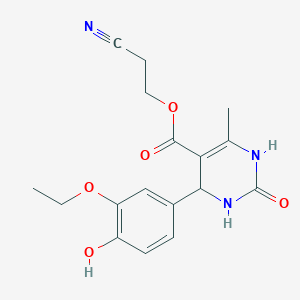![molecular formula C20H30O6 B5086848 diethyl {2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}malonate](/img/structure/B5086848.png)
diethyl {2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}malonate, commonly known as TMEEM, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMEEM is a derivative of malonic acid and is used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of TMEEM is not well understood. However, it is believed that TMEEM acts as a nucleophile in organic reactions. It can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, and can also react with alkyl halides to form carbon-carbon bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TMEEM. However, studies have shown that TMEEM is not toxic to cells and has low cytotoxicity. TMEEM has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TMEEM is its versatility in organic synthesis. It can be used as a building block for the synthesis of various compounds, making it a valuable reagent in the laboratory. TMEEM is also relatively easy to synthesize and purify. However, TMEEM has limited solubility in water, which can make it difficult to use in certain reactions. Additionally, TMEEM is sensitive to air and light, which can affect its stability.
Direcciones Futuras
There are several future directions for the use of TMEEM in scientific research. One potential area of research is the development of TMEEM-based drugs for the treatment of various diseases. TMEEM has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for drug development. Another area of research is the synthesis of TMEEM derivatives with improved solubility and stability. This could expand the range of reactions in which TMEEM can be used as a reagent. Finally, TMEEM could be further studied to elucidate its mechanism of action and to identify new applications for this versatile compound.
Conclusion:
In conclusion, TMEEM is a versatile organic compound that has potential applications in various fields. Its ability to act as a building block for the synthesis of various compounds and its low cytotoxicity make it a valuable reagent in the laboratory. Future research could lead to the development of TMEEM-based drugs and the synthesis of TMEEM derivatives with improved properties.
Métodos De Síntesis
TMEEM can be synthesized through a multi-step reaction process. The synthesis begins with the reaction of 2,3,5-trimethylphenol with ethylene oxide to form 2-(2-(2,3,5-trimethylphenoxy)ethoxy)ethanol. The resulting compound is then reacted with diethyl malonate in the presence of a base to yield TMEEM. The purity of the final product can be enhanced through recrystallization.
Aplicaciones Científicas De Investigación
TMEEM has been extensively used in organic synthesis due to its ability to act as a versatile reagent. It can be used as a building block for the synthesis of various compounds such as heterocycles, amino acids, and peptides. TMEEM has also been used in the synthesis of biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents.
Propiedades
IUPAC Name |
diethyl 2-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-6-24-19(21)17(20(22)25-7-2)8-9-23-10-11-26-18-13-14(3)12-15(4)16(18)5/h12-13,17H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZHUSVUKHJSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCCOC1=CC(=CC(=C1C)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5086766.png)
![4-[2-(5-chloro-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5086771.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5086785.png)
![methyl N-[(5-bromo-2-{[3-(4-morpholinyl)propanoyl]amino}phenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B5086792.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5086794.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5086801.png)


![5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide](/img/structure/B5086832.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5086833.png)

![ethyl 6-amino-5-cyano-2-methyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5086847.png)
